4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Lipophilicity Drug Design Physicochemical Profiling

Researchers developing CNS-targeted NK1 antagonists require a triazolone intermediate with precise lipophilicity. This 4-ethyl-5-(hydroxymethyl)-triazolone provides a predicted LogP of -0.80 versus -2.58 for the 4-methyl analog-a ~60-fold difference in octanol-water partitioning that enhances passive membrane permeability and BBB penetration. Its C5-hydroxymethyl handle enables orthogonal transformation into aldehydes, acids, esters, or halides, enabling divergent synthesis from a single intermediate. In stock with consistent 97% purity (LC-MS verified) and fast global shipping.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
Cat. No. B8227394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=O)CO
InChIInChI=1S/C5H9N3O2/c1-2-8-4(3-9)6-7-5(8)10/h9H,2-3H2,1H3,(H,7,10)
InChIKeyNZWUBAGKLOTTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Overview


4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1936621-92-9) is a 1,2,4-triazol-3-one heterocycle containing an N4-ethyl substituent and a C5-hydroxymethyl group. As a member of the 2,4-dihydro-3H-1,2,4-triazol-3-one class, it functions as a versatile synthetic intermediate in medicinal and agricultural chemistry, notably for constructing triazole-containing pharmaceutical candidates such as NK1 receptor antagonists [1]. The compound has a molecular formula of C5H9N3O2, a molecular weight of 143.14 Da, a predicted LogP of –0.80, 2 hydrogen bond donors, and 3 hydrogen bond acceptors .

Workflow Medicinal chemistry synthesis and lead optimization of triazolone-containing candidates
Scaffold N4-ethyl triazolone core with a stable C5-hydroxymethyl functional handle
Context Supports research on CNS-penetrant NK1 receptor antagonist programs and lipophilicity-driven SAR studies

N4-Alkyl Chain Length and Triazolone Reactivity


The 4-ethyl substituent imparts a materially different lipophilicity and steric environment relative to the analogous 4-methyl and 4-unsubstituted triazolones. The predicted LogP diverges by up to 1.78 log units (4-ethyl LogP –0.80 versus 4-methyl LogP –2.58), translating to an approximately 60‑fold difference in octanol‑water partitioning . This lipophilicity shift directly impacts solubility, passive membrane permeability, and the distribution of downstream drug candidates. Moreover, the larger N4‑alkyl group alters the steric congestion around the C5‑hydroxymethyl handle, influencing regioselectivity in subsequent alkylation, glycosylation, or phosphorylation reactions [1]. Consequently, substituting the 4‑ethyl derivative with a 4‑methyl or 4‑unsubstituted analogue cannot be performed without fundamentally changing the physicochemical and reactivity profile, risking altered reaction yields, impurity profiles, and final product properties.

Lipophilicity Replacing the 4-ethyl substituent with 4-methyl or 4-unsubstituted analogs may markedly alter octanol-water partitioning and passive permeability profile, deviating from lead optimization requirements.
Reactivity The larger N4-alkyl group influences steric environment around the C5-hydroxymethyl handle; substitution may shift regioselectivity in downstream alkylation or glycosylation reactions.
Analytical Distinct molecular weight and chromatographic retention differ from lower-mass analogs; direct replacement without method revalidation can compromise purity assessment and impurity profiling.

4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Key Differences from Analogs


LogP Difference: 4-Ethyl vs. 4-Methyl Triazolones

The predicted LogP of 4‑ethyl‑5‑(hydroxymethyl)‑2,4‑dihydro‑3H‑1,2,4‑triazol‑3‑one is –0.80, while the 4‑methyl analog exhibits a LogP of –2.58, representing a difference of +1.78 log units . This corresponds to an approximately 60‑fold greater partitioning into octanol for the 4‑ethyl derivative. The 4‑unsubstituted parent compound has a LogP of –1.41 , confirming that the N4‑ethyl substituent uniquely enhances lipophilicity relative to both the N4‑methyl and N4‑unsubstituted scaffolds.

LogP Difference
Data to verify
4-Ethyl (target) –0.80
4-Methyl analog –2.58
4-Unsubstituted –1.41
Shift vs 4-methyl +1.78 log units
Supports lipophilicity-driven lead optimization
Predicted values (ALogPS/XLogP3); experimental confirmation recommended
Lipophilicity Drug Design Physicochemical Profiling

Molecular Weight Difference for Purification and Analysis

The target compound has a molecular weight of 143.14 Da versus 129.12 Da for the 4‑methyl analog and 115.09 Da for the 4‑unsubstituted analog . The additional 14.02 Da (one CH₂ unit) provides a distinct mass shift that facilitates chromatographic separation and unambiguous mass‑spectrometric identification, reducing the risk of co‑elution or signal overlap with lower‑mass analogues during preparative HPLC or LC‑MS purity assessment.

MW for Purification
Data to verify
Target 143.14 Da
4-Methyl 129.12 Da
4-Unsubstituted 115.09 Da
Shift +14.02 Da from 4-methyl
Facilitates chromatographic separation and MS identification
Monoisotopic mass; distinct shift aids purity assessment
Purification Mass Spectrometry Quality Control

Polar Surface Area Conservation vs. Lipophilicity Gain

The target compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, giving a predicted topological polar surface area (tPSA) of approximately 70–75 Ų . The 4‑methyl analog has an identical H‑bond donor/acceptor count and a measured tPSA of 70.91 Ų . Thus, the 1.78 log‑unit gain in lipophilicity is achieved without an appreciable change in polar surface area, allowing medicinal chemists to increase membrane permeability while maintaining aqueous solubility within a desirable range—a combination that is difficult to achieve with other N4‑alkyl substitutions.

Polar Surface Area
Supporting evidence
Target tPSA ~70–75 Ų
4-Methyl tPSA 70.91 Ų
H-bond donors/acceptors 2 / 3 (both)
Lipophilicity gain without altering polar surface area
Computational prediction; aids permeability-solubility balance studies
Solubility Polar Surface Area Medicinal Chemistry

Hydroxymethyl vs. Chloromethyl Reactivity and Stability

The C5‑hydroxymethyl group in the target compound serves as a flexible synthetic handle that can be selectively oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group (e.g., chloride or mesylate) for nucleophilic displacement [1]. In contrast, the corresponding 4‑ethyl‑5‑chloromethyl‑2,4‑dihydro‑3H‑1,2,4‑triazol‑3‑one (used as a direct alkylating agent in Fosaprepitant synthesis) is more reactive but also more prone to hydrolysis and requires careful handling [2]. The hydroxymethyl precursor thus provides greater synthetic versatility and shelf stability than the chloro analog, allowing the user to introduce the desired reactivity on demand.

Hydroxymethyl vs Chloromethyl
Head-to-head
Hydroxymethyl (target) Stable, versatile handle
Chloromethyl analog Reactive alkylator, limited shelf stability
Broader synthetic utility and reduced procurement risk
Hydroxymethyl enables on-demand activation; chloro analog requires careful handling
Synthetic Intermediate Functional Group Interconversion Prodrug Design

4-Ethyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Applications


Synthesis of Lipophilic Triazole Drug Candidates

The elevated LogP (–0.80 vs –2.58 for the 4‑methyl analog) makes this compound the preferred intermediate when the target drug candidate requires enhanced passive membrane permeability or blood–brain barrier penetration. It is particularly suited for CNS‑targeted NK1 antagonists where the 4‑ethyl‑5‑hydroxymethyl scaffold is a direct precursor to the pharmacophoric triazolone moiety [1].

Analytical Method Development and Quality Control Benchmarking

The distinct molecular weight (143.14 Da) and characteristic mass shift of +14 Da relative to the 4‑methyl analog enable unambiguous identification by LC‑MS and serve as a system suitability standard during HPLC method development for triazolone intermediates .

Combinatorial Library Construction for SAR Studies

The conserved tPSA (~70–75 Ų) combined with the tunable lipophilicity provides a scaffold that can systematically vary LogP without altering hydrogen‑bonding capacity, making it an ideal core for generating compound libraries aimed at mapping lipophilicity–activity relationships in triazole‑based enzyme inhibitors .

Diversification Hub for Late-Stage Functionalization

The stable hydroxymethyl group can be orthogonally transformed into aldehydes, carboxylic acids, esters, or alkyl halides, enabling divergent synthesis of multiple final compounds from a single intermediate. This reduces the number of separate procurement items and simplifies supply chain management in medicinal chemistry programs [2].

Application
Selection Property
Validation Focus
Synthesis of CNS-targeted triazole candidate molecules
N4-ethyl triazolone scaffold with enhanced lipophilicity
Verify logP impact on membrane permeability in lead series
LC-MS method development for triazolone intermediates
Distinct molecular weight enabling unambiguous identification
Confirm mass shift and chromatographic separation from analogs
Generation of compound libraries for lipophilicity-activity relationship studies
Constant tPSA with tunable LogP
Validate systematic variation of LogP without altering H-bonding profile
Divergent late-stage functionalization hub
Stable hydroxymethyl handle for orthogonal transformations
Confirm functional group stability and synthetic utility under required conditions
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